molecular formula C5H3BrCl2N2 B581528 2-Bromo-5,6-dichloropyridin-3-amine CAS No. 1253889-50-7

2-Bromo-5,6-dichloropyridin-3-amine

Cat. No. B581528
M. Wt: 241.897
InChI Key: OLDNQPYDCCDMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5,6-dichloropyridin-3-amine” is a chemical compound with the molecular formula C5H3BrCl2N2 . It is used as a reactant in the synthesis of kilogram quantities of an Akt kinase inhibitor . It is mainly used as a starting material for the production of many pharmaceutical compounds .


Synthesis Analysis

The synthesis of “2-Bromo-5,6-dichloropyridin-3-amine” involves several steps. One method involves the use of nitropyridine derivatives . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5,6-dichloropyridin-3-amine” is characterized by the presence of bromine, chlorine, nitrogen, and hydrogen atoms in its structure .


Chemical Reactions Analysis

“2-Bromo-5,6-dichloropyridin-3-amine” is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of kilogram quantities of an Akt kinase inhibitor . It is also used as a starting material for the production of many pharmaceutical compounds .

Scientific Research Applications

  • Copper-Catalyzed Selective C–N Bond Formation

    • Summary of Application : This research involves the use of 2-bromo-5-halopyridine in a copper-catalyzed selective C–N bond formation process. The process provides excellent yields and is described as selective, generally mild, and economical .
    • Methods of Application : The method involves a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine .
    • Results or Outcomes : The selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions .
  • Synthesis and Application of Trifluoromethylpyridines

    • Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using 2-bromo-5,6-dichloropyridin-3-amine, are used extensively in the agrochemical and pharmaceutical industries .
    • Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the development of organic compounds containing fluorine .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Efficient Synthesis of Novel Pyridine Derivatives

    • Summary of Application : The research describes the efficient synthesis of a series of novel pyridine derivatives .
    • Methods of Application : The method involves the application of palladium catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
    • Results or Outcomes : The synthesis resulted in moderate to good yield of a series of novel pyridine derivatives .
  • Quantum Mechanical Investigations and Biological Activities
    • Summary of Application : This research involves the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction of commercially available 5-Bromo-2-methylpyridin-3-amine . The synthesized compounds were then subjected to quantum mechanical investigations and biological activities .
    • Methods of Application : The method involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
    • Results or Outcomes : The synthesis resulted in moderate to good yield of a series of novel pyridine derivatives . The compounds were found to have potential as chiral dopants for liquid crystals .
  • Quantum Mechanical Investigations and Biological Activities

    • Summary of Application : This research involves the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction of commercially available 5-Bromo-2-methylpyridin-3-amine . The synthesized compounds were then subjected to quantum mechanical investigations and biological activities .
    • Methods of Application : The method involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
    • Results or Outcomes : The synthesis resulted in moderate to good yield of a series of novel pyridine derivatives . The compounds were found to have potential as chiral dopants for liquid crystals .
  • Biochemical Reagent

    • Summary of Application : 2,6-Dichloro-3-pyridinamine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of the compound as a reagent in life science research .
    • Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

“2-Bromo-5,6-dichloropyridin-3-amine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-5,6-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-4-3(9)1-2(7)5(8)10-4/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDNQPYDCCDMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682483
Record name 2-Bromo-5,6-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6-dichloropyridin-3-amine

CAS RN

1253889-50-7
Record name 2-Bromo-5,6-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-bromo-5,6-dichloropyridine
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